2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of benzoindoles This compound is characterized by the presence of an indole core fused with a benzene ring and an acetamide group substituted with a trifluoromethoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Fusion with Benzene Ring: The indole core is then fused with a benzene ring through a cyclization reaction.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride.
Substitution with Trifluoromethoxy Phenyl Group: The final step involves the substitution of the acetamide group with a trifluoromethoxy phenyl group using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using bromine in acetic acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoles or phenyl derivatives.
Scientific Research Applications
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzo[cd]indol-2(1H)-ones: These compounds share a similar indole core structure but may have different substituents.
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds have a similar fused ring system but differ in the specific arrangement of atoms.
Uniqueness
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C20H13F3N2O3 |
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Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C20H13F3N2O3/c21-20(22,23)28-14-9-7-13(8-10-14)24-17(26)11-25-16-6-2-4-12-3-1-5-15(18(12)16)19(25)27/h1-10H,11H2,(H,24,26) |
InChI Key |
YBBKWEWNYQODKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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